5-Chloro-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine
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Overview
Description
5-Chloro-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine is a heterocyclic compound that contains a pyrimidine ring substituted with a chloro group and a piperidine moiety linked through an oxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine typically involves the following steps:
Formation of the Piperidine Moiety: The piperidine ring is synthesized through a series of reactions starting from commercially available precursors.
Oxane Ring Introduction: The oxane ring is introduced via a nucleophilic substitution reaction.
Pyrimidine Ring Formation: The pyrimidine ring is constructed through a cyclization reaction involving appropriate precursors.
Final Coupling: The piperidine-oxane moiety is coupled with the pyrimidine ring under specific conditions to yield the final compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions and the application of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the piperidine and oxane moieties.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chloro group.
Scientific Research Applications
5-Chloro-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules.
Industrial Applications: It is explored for its potential use in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 5-Chloro-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine involves its interaction with specific molecular targets. The chloro group and the piperidine moiety play crucial roles in binding to the active sites of enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}oxy)pyridine
- 5-Chloro-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}oxy)pyrazine
- 5-Chloro-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}oxy)triazine
Uniqueness
5-Chloro-2-({1-[(oxan-4-yl)methyl]piperidin-4-yl}oxy)pyrimidine is unique due to its specific substitution pattern and the presence of both the oxane and piperidine moieties. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
5-chloro-2-[1-(oxan-4-ylmethyl)piperidin-4-yl]oxypyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClN3O2/c16-13-9-17-15(18-10-13)21-14-1-5-19(6-2-14)11-12-3-7-20-8-4-12/h9-10,12,14H,1-8,11H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVUQPUBMWJUWPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1OC2=NC=C(C=N2)Cl)CC3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.81 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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